molecular formula C12H13N5O2S B091393 Prontosil CAS No. 103-12-8

Prontosil

Numéro de catalogue: B091393
Numéro CAS: 103-12-8
Poids moléculaire: 291.33 g/mol
Clé InChI: ABBQGOCHXSPKHJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Prontosil, also known as sulfamidochrysoidine, is a synthetic antibacterial drug belonging to the sulfonamide group. It was the first synthetic drug used to treat general bacterial infections in humans. Discovered in the early 1930s by German chemist and pathologist Gerhard Domagk, this compound marked the beginning of the era of antimicrobial chemotherapy .

Méthodes De Préparation

Prontosil is synthesized through a series of chemical reactions involving azo dyes. The synthesis begins with the diazotization of 4-aminobenzenesulfonamide, followed by coupling with 2,4-diaminotoluene to form the azo compound. The reaction conditions typically involve acidic or basic environments to facilitate the formation of the azo bond .

Industrial production of this compound involves large-scale chemical engineering techniques, adapting methods used in the dye industry. The process requires precise control of reaction conditions to ensure the purity and yield of the final product .

Analyse Des Réactions Chimiques

Prontosil undergoes various chemical reactions, including:

    Reduction: this compound can be reduced to its corresponding amine derivatives under specific conditions.

    Oxidation: It can also undergo oxidation reactions, although these are less common.

    Substitution: this compound can participate in substitution reactions, particularly involving the sulfonamide group.

Common reagents used in these reactions include reducing agents like sodium dithionite and oxidizing agents like hydrogen peroxide. The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

Prontosil has been extensively studied for its antibacterial properties. It was initially used to treat streptococcal infections in animals and later found to be effective against various bacterial infections in humans. Its discovery led to the development of other sulfonamide drugs, which have been used to treat a wide range of bacterial infections .

In addition to its medical applications, this compound has been used in research to study the mechanisms of bacterial resistance and the development of new antibacterial agents. It has also been used as a model compound in studies of azo dye chemistry and the synthesis of related compounds .

Mécanisme D'action

Prontosil exerts its antibacterial effects by interfering with the synthesis of folic acid in bacteria. It acts as a competitive inhibitor of the enzyme dihydropteroate synthetase, which is essential for the production of folic acid. Without folic acid, bacteria cannot synthesize DNA, RNA, and proteins, leading to their inability to replicate and ultimately their death .

Comparaison Avec Des Composés Similaires

Prontosil is part of the sulfonamide group of drugs, which includes other compounds like sulfanilamide, sulfathiazole, and sulfamethoxazole. These compounds share a similar mechanism of action but differ in their chemical structures and pharmacokinetic properties .

    Sulfanilamide: The active metabolite of this compound, used to treat bacterial infections.

    Sulfathiazole: Another sulfonamide with a broader spectrum of activity.

    Sulfamethoxazole: Often used in combination with trimethoprim for a synergistic effect.

This compound’s uniqueness lies in its historical significance as the first synthetic antibacterial drug and its role in paving the way for the development of other sulfonamide drugs .

Activité Biologique

Prontosil, a sulfonamide antibiotic discovered in 1935, represents a significant milestone in the history of antimicrobial therapy. Initially recognized for its effectiveness against bacterial infections in vivo, its mechanism of action and biological activity have been the subject of extensive research. This article explores the biological activity of this compound, including its pharmacokinetics, metabolic processes, and clinical applications, supported by data tables and case studies.

This compound is a prodrug that requires metabolic conversion to exert its antibacterial effects. Upon oral administration, it is metabolized by gut bacteria into sulfanilamide, which is the active form that exhibits antibacterial properties. The mechanism involves the inhibition of bacterial folic acid synthesis by competing with para-aminobenzoic acid (PABA), a substrate essential for bacterial growth.

2. Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). Key findings include:

  • Absorption : this compound is absorbed in the gastrointestinal tract after oral administration.
  • Metabolism : It is primarily metabolized in the liver and by gut bacteria to sulfanilamide.
  • Excretion : The metabolites are excreted via urine.
ParameterThis compoundSulfanilamide
Molecular Weight 250.3 g/mol172.2 g/mol
Half-life 6-8 hours8-10 hours
Bioavailability ~70%~90%

In Vivo Studies

Research conducted by Leonard Colebrook in 1935 demonstrated this compound's effectiveness against puerperal fever in mice. In his study:

  • Mice treated with this compound showed a survival rate of 64%.
  • Increasing the dosage improved survival rates to 70%, indicating a dose-response relationship.

These findings illustrate this compound's potential as an effective treatment for systemic infections caused by streptococci and other pathogens.

In Vitro Studies

Despite its efficacy in vivo, this compound exhibits no significant antibacterial activity in vitro. This paradox is attributed to its requirement for metabolic activation. The compound does not directly inhibit bacterial growth when tested in culture media.

4. Case Studies and Clinical Applications

This compound's introduction marked a revolution in treating bacterial infections. Notable case studies include:

  • Franklin D. Roosevelt Jr.'s Treatment : In 1936, Roosevelt Jr. was treated with this compound for a severe throat infection, leading to rapid recovery and highlighting the drug's clinical significance.
  • General Applications : this compound has been used effectively against various streptococcal infections, including septic sore throat, puerperal fever, and endocarditis.

5. Research Findings on Enzyme Binding

Recent studies have explored the binding characteristics of this compound with enzymes such as carbonic anhydrase (CA). The binding affinity was assessed through spectrophotometric methods:

  • The saturation concentration for enzyme binding was determined to be approximately 0.9×105M0.9\times 10^{-5}M.
  • Binding studies indicated that this compound inhibits CO2 binding to CA, suggesting potential implications for its pharmacological profile.

6. Conclusion

This compound remains a pivotal compound in antimicrobial therapy due to its unique mechanism of action and historical significance. While it lacks direct antibacterial activity in vitro, its metabolic conversion to sulfanilamide allows it to effectively combat infections in vivo. Continued research into its biological activity and pharmacodynamics will enhance our understanding of sulfonamides' role in modern medicine.

Propriétés

IUPAC Name

4-[(2,4-diaminophenyl)diazenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O2S/c13-8-1-6-12(11(14)7-8)17-16-9-2-4-10(5-3-9)20(15,18)19/h1-7H,13-14H2,(H2,15,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABBQGOCHXSPKHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(C=C(C=C2)N)N)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60145608, DTXSID70871587
Record name Sulfamidochrysoidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60145608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(2,4-Diaminophenyl)diazenyl]benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70871587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103-12-8
Record name Prontosil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103-12-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfamidochrysoidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103128
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfamidochrysoidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60145608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-[(2,4-diaminophenyl)azo]benzenesulphonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.802
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SULFAMIDOCHRYSOIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q64Q9N6Q6O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Prontosil
Reactant of Route 2
Reactant of Route 2
Prontosil
Reactant of Route 3
Reactant of Route 3
Prontosil
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Prontosil
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Prontosil
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Prontosil

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.